(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone
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Overview
Description
(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is a chemical compound with the molecular formula C12H14BrFN2O. It is a member of the diazepane family, which is known for its diverse applications in medicinal chemistry and pharmacology. This compound features a bromine and fluorine-substituted phenyl ring attached to a diazepane moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, reduced or oxidized forms of the original compound, and biaryl compounds from coupling reactions .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of diazepane derivatives in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anxiolytic effects .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)(1,4-diazepan-1-yl)methanone
- (4-Bromo-2-hydroxyphenyl)(1,4-diazepan-1-yl)methanone
- (4-Bromo-2-methylphenyl)(1,4-diazepan-1-yl)methanone
Uniqueness
What sets (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone apart from its similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14BrFN2O |
---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |
InChI Key |
PRBDYYDVTLUPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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